molecular formula C8H16ClNO4S B1473322 Methyl (piperidin-4-ylsulfonyl)acetate hydrochloride CAS No. 1448125-24-3

Methyl (piperidin-4-ylsulfonyl)acetate hydrochloride

Cat. No.: B1473322
CAS No.: 1448125-24-3
M. Wt: 257.74 g/mol
InChI Key: HLTYLYFIHUOWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (piperidin-4-ylsulfonyl)acetate hydrochloride” is a chemical compound with the CAS Number: 1448125-24-3 . It has a molecular weight of 257.74 and its IUPAC name is methyl 2-(piperidin-4-ylsulfonyl)acetate hydrochloride . The compound is in solid form and is not intended for human or veterinary use. It is used for research purposes.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO4S.ClH/c1-13-8(10)6-14(11,12)7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid . It has a molecular weight of 257.74 . The InChI code, which represents its molecular structure, is 1S/C8H15NO4S.ClH/c1-13-8(10)6-14(11,12)7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H .

Scientific Research Applications

Pharmacological Characterization

Methyl (piperidin-4-ylsulfonyl)acetate hydrochloride has been researched for its pharmacological properties, particularly as a κ-opioid receptor (KOR) antagonist. Studies have highlighted its high affinity for human, rat, and mouse KORs, and selectivity over μ-opioid receptors (MORs). It demonstrated potential in treating conditions such as depression and addiction disorders by blocking KOR and MOR agonist-induced analgesia and showing antidepressant-like efficacy in various assays (Grimwood et al., 2011).

Dopamine D4 Receptors Antagonist for PET

Research has also explored the use of derivatives of this compound in developing potential radioligands for non-invasive assessment of Dopamine D4 receptors using positron emission tomography (PET). Although the findings suggested that some derivatives might not be suitable for this purpose due to rapid metabolism in plasma and the cerebellum, the research contributes to understanding the tracer distribution and metabolism in the brain (Matarrese et al., 2000).

Synthesis and Biological Activities

There has been considerable interest in synthesizing derivatives of this compound and studying their biological activities. For instance, derivatives like 2,6-diaryl-3-methyl-4-piperidones have been synthesized and screened for activities such as analgesic, local anaesthetic, and antifungal properties (Rameshkumar et al., 2003).

Stereoselective Transformation

In another study, non-activated aziridines related to this compound were used for the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines. This research provides insights into the stereoselective transformation and synthesis of complex piperidine structures (Vervisch et al., 2012).

Properties

IUPAC Name

methyl 2-piperidin-4-ylsulfonylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S.ClH/c1-13-8(10)6-14(11,12)7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTYLYFIHUOWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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